rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
The compound “rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione” is a bicyclic organic molecule characterized by its unique structure, which includes a trifluoromethyl group and a benzyl group attached to a bicyclic azabicycloheptane core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azabicycloheptane Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the bicyclic structure.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and the effects of trifluoromethyl groups on chemical reactivity.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in the development of compounds that can interact with specific biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its activity against various diseases, its pharmacokinetics, and its safety profile.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The benzyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The bicyclic structure can provide rigidity, ensuring a specific orientation of functional groups for optimal interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,5R,6R)-3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.
rac-(1R,5R,6R)-3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more attractive candidate for drug development compared to its analogs.
This detailed overview provides a comprehensive understanding of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[320]heptane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-6-9-11(10)13(20)18(12(9)19)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDAFIOTGFBIY-GMTAPVOTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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